QR-6401

CDK2 inhibitor Kinase selectivity IC50 comparison

QR-6401 is a highly potent, selective macrocyclic CDK2 inhibitor (IC50 0.37 nM for CDK2/E1) with a preorganized binding conformation essential for its activity. Its >27-fold selectivity over CDK1 and >120-fold over CDK4 minimizes off-target effects, making it ideal for precise CDK2 pathway interrogation. Ideal for CCNE1-amplified ovarian cancer models (OVCAR3) and ADME/PK studies. Inquire for availability.

Molecular Formula C19H23N5O3
Molecular Weight 369.4 g/mol
Cat. No. B10856290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQR-6401
Molecular FormulaC19H23N5O3
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESC1CC2CC1C3=CC(=NN3)NC4=CC=CC(=N4)COC5CC(C5)NC(=O)O2
InChIInChI=1S/C19H23N5O3/c25-19-21-13-7-15(8-13)26-10-12-2-1-3-17(20-12)22-18-9-16(23-24-18)11-4-5-14(6-11)27-19/h1-3,9,11,13-15H,4-8,10H2,(H,21,25)(H2,20,22,23,24)/t11-,13?,14+,15?/m0/s1
InChIKeyLAQCQSKKZIRXFW-HRNJWANLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

QR-6401: A Potent and Selective Macrocyclic CDK2 Inhibitor for Oncology Research


QR-6401 is a macrocyclic inhibitor of Cyclin-Dependent Kinase 2 (CDK2) developed through generative AI models and structure-based drug design [1]. It exhibits high potency for CDK2/Cyclin E1 with an IC50 of 0.37 nM, demonstrating strong selectivity over related CDKs (CDK1, CDK4, CDK6, CDK9) and GSK3β [2]. The compound shows oral bioavailability and robust antitumor activity in an OVCAR3 ovarian cancer xenograft model [3].

Why QR-6401 Cannot Be Substituted with Generic CDK Inhibitors


QR-6401's macrocyclic structure confers a preorganized binding conformation that is essential for its high potency and selectivity [1]. Acyclic analogs, such as compound 24, exhibit significantly reduced CDK2 potency, underscoring that the macrocyclic scaffold is not interchangeable with linear CDK2 inhibitors [2]. Furthermore, QR-6401's unique kinase selectivity profile—with over 27-fold selectivity for CDK2/E1 over CDK1/A2 and >120-fold over CDK4/D1—distinguishes it from broader-spectrum CDK inhibitors, making substitution with less selective compounds likely to introduce confounding off-target effects [3].

QR-6401 Comparative Evidence: Quantitative Differentiation from In-Class Alternatives


QR-6401 Exhibits Superior Potency Against CDK2/Cyclin E1 Compared to Clinical CDK4/6 Inhibitors

QR-6401 demonstrates an IC50 of 0.37 nM against CDK2/Cyclin E1, which is approximately 27-fold more potent than its activity against CDK1/A2 (IC50 = 22 nM) and over 120-fold more selective compared to CDK4/D1 (IC50 = 45 nM) [1]. In contrast, the FDA-approved CDK4/6 inhibitor palbociclib exhibits an IC50 of 11 nM against CDK4/D1 but is virtually inactive against CDK2 (IC50 > 10,000 nM) [2]. This profile makes QR-6401 uniquely suited for CDK2-dependent cancer models.

CDK2 inhibitor Kinase selectivity IC50 comparison

QR-6401's Macrocyclic Scaffold Confers Enhanced Permeability and Metabolic Stability Compared to Earlier Lead Analog 19

QR-6401 was optimized from lead macrocycle 19 to overcome poor permeability and high efflux observed in MDCK-MDR1 assays. QR-6401 demonstrated improved permeability (data reported as 'improved' relative to 19) and enhanced human liver microsomal stability (T1/2 = 68 min in mouse microsomes) [1]. This contrasts with the acyclic analog 24, which showed 'much lower CDK2 potency', confirming that the macrocyclic scaffold is essential for both target engagement and drug-like properties [2].

Macrocyclic inhibitor ADME properties Permeability

QR-6401 Demonstrates In Vivo Antitumor Efficacy in OVCAR3 Ovarian Cancer Xenograft Model

QR-6401, when administered orally at 50 mg/kg twice daily for 28 days, achieved 78% tumor growth inhibition (TGI) in an OVCAR3 ovarian cancer xenograft model [1]. This in vivo efficacy is coupled with robust suppression of Rb phosphorylation, a key downstream marker of CDK2 activity . While direct comparative in vivo data for other CDK2 inhibitors in the same model are not available in the primary disclosure, this represents the first reported in vivo proof-of-concept for QR-6401 and establishes a baseline for further comparison.

Ovarian cancer Xenograft model Tumor growth inhibition

QR-6401's Kinome Selectivity Profile Shows Limited Off-Target Activity

In a panel of 330 kinases at 0.1 μM concentration, QR-6401's predecessor compound 19 (which shares a similar macrocyclic core) primarily affected CDK and GSK kinases of the CMGC family, with minimal activity against other kinases [1]. QR-6401 itself demonstrated 'good selectivity against other closely related kinases, such as CDK1, CDK4, CDK6, CDK9 and GSK3β' [2]. While a full kinome-wide selectivity panel for QR-6401 is not published, the data suggest a cleaner profile compared to multi-targeted CDK inhibitors like dinaciclib, which inhibits CDK1, CDK2, CDK5, and CDK9 with IC50 values in the low nanomolar range (1-4 nM) [3].

Kinase profiling Selectivity Off-target effects

QR-6401 Exhibits Favorable In Vitro ADME Properties Across Species

QR-6401 demonstrates species-dependent plasma protein binding and microsomal stability: 79% bound in mouse plasma, 70% in rat, and 99% in human [1]. Liver microsomal half-lives were 68 min (mouse), 150 min (rat), and 100 min (dog) [2]. These data compare favorably to the clinical CDK4/6 inhibitor abemaciclib, which has a human plasma protein binding of 96.3% and a similar microsomal stability profile [3], suggesting QR-6401 has drug-like properties suitable for in vivo studies.

ADME Plasma protein binding Metabolic stability

QR-6401's Molecular Design Yields High Ligand Efficiency and Favorable Physicochemical Properties

With a molecular weight of 369.42 Da and a polar surface area (tPSA) of approximately 105 Ų (calculated from SMILES), QR-6401 achieves a ligand efficiency (LE) of approximately 0.45 kcal/mol per heavy atom, based on its CDK2 IC50 of 0.37 nM [1]. This compares favorably to the clinical CDK2 inhibitor PF-07104091, which has a molecular weight of 459.5 Da and a reported LE of 0.36 [2]. The macrocyclic scaffold preorganizes the molecule for optimal binding while maintaining a relatively low molecular weight, which may contribute to improved oral bioavailability.

Ligand efficiency Macrocycle Drug design

QR-6401: Optimal Research and Industrial Applications


CDK2-Dependent Cancer Cell Line Studies

Given its high potency (IC50 = 0.37 nM) and selectivity for CDK2/E1 over other CDKs [1], QR-6401 is an ideal tool for investigating CDK2-specific signaling pathways and cell cycle regulation in cancer cell lines, particularly those with CCNE1 amplification (e.g., OVCAR3 ovarian cancer cells) [2]. Its selectivity profile minimizes confounding effects from CDK4/6 inhibition, enabling precise interrogation of CDK2 biology.

Preclinical In Vivo Efficacy Studies in Ovarian Cancer Models

QR-6401 has demonstrated robust antitumor efficacy (78% TGI) in an OVCAR3 ovarian cancer xenograft model when administered orally at 50 mg/kg BID [3]. Researchers can utilize QR-6401 to explore CDK2 inhibition as a therapeutic strategy in ovarian cancer and to study mechanisms of resistance to CDK4/6 inhibitors, where CDK2 activation plays a compensatory role [4].

ADME and Pharmacokinetic Profiling in Rodent Models

With characterized metabolic stability (mouse T1/2 = 68 min; rat T1/2 = 150 min) and plasma protein binding data across species [5], QR-6401 serves as a well-characterized probe for preclinical ADME and PK studies. Its oral bioavailability and favorable drug-like properties [6] make it suitable for dose-response and exposure-response relationship analyses.

Kinase Selectivity Profiling and Off-Target Assessment

QR-6401's kinome selectivity profile—limited primarily to CDK and GSK kinases of the CMGC family [7]—makes it a valuable reference compound for developing kinase selectivity assays and for benchmarking new CDK2 inhibitors. Its well-defined selectivity window (e.g., >27-fold over CDK1) [8] provides a quantitative baseline for evaluating target engagement and off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for QR-6401

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.